molecular formula C12H13F3N2O4 B13662633 Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate

Cat. No.: B13662633
M. Wt: 306.24 g/mol
InChI Key: IDSGFLZGMZNWLN-UHFFFAOYSA-N
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Description

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is a trifluoromethyl-substituted pyridazine derivative with a malonate ester backbone. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . Its structure combines a pyridazinyl ring with a malonate ester, enabling reactivity in cyclization and nucleophilic substitution reactions.

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate

InChI

InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3

InChI Key

IDSGFLZGMZNWLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate typically involves the alkylation of diethyl malonate with a suitable trifluoromethyl-pyridazinyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Functional Group Reactivity

Malonate esters are prone to hydrolysis under acidic or basic conditions, forming dicarboxylic acids. For example, diethyl 2-(perfluorophenyl)malonate undergoes hydrolysis under specific conditions :

Key Observations :

  • Basic Hydrolysis : No reaction occurred with 10–20% aqueous KOH at reflux (35°C).

  • Acidic Hydrolysis : Treatment with HBr and acetic acid yielded 2-(perfluorophenyl)acetic acid (63% yield).

While direct data for the trifluoromethyl-pyridazinyl derivative is unavailable, this suggests that analogous malonates may undergo decarboxylation or rearrangement under acidic conditions, forming simpler carboxylic acids.

Comparison with Analogous Compounds

Structural variations in malonate derivatives influence reactivity:

CompoundKey FeaturesReactivity Notes
Diethyl 2-(3-pyridylmethyl)malonatePyridine substituentPotential for bioactivity studies
Diethyl 2-(6-methyl-2-pyridylamino)methylene malonateAminomethylene groupReactivity in condensation reactions
Diethyl ethoxymethylenemalonateEthoxymethylene groupUsed in Gould-Jacobs quinoline synthesis

This comparison underscores the role of substituents (e.g., trifluoromethyl, pyridazine) in modulating reactivity .

Challenges and Limitations

  • Hydrolytic Stability : Malonate esters may resist hydrolysis under mild conditions but decompose under harsh acidic/basic conditions .

  • Purification : Byproducts like diethyl diethoxymethylene malonate can complicate isolation .

Scientific Research Applications

Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate involves its interaction with specific molecular targets. The trifluoromethyl-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:

Pyridazine vs. Pyridine Derivatives

  • Diethyl 3-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]pentanedioate (EP 4 374 877 A2): This compound shares the trifluoromethylpyrimidine motif but incorporates a diazaspiro[4.5]decene core. Its pharmaceutical application as a kinase inhibitor highlights the role of trifluoromethyl groups in enhancing target binding affinity. In contrast, Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate lacks the spirocyclic system, suggesting divergent reactivity and biological targets .
  • Diethyl 2-{[(2-{[3-(Trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate (Reference3740): This analog replaces the pyridazinyl ring with a pyridine core. The pyridine derivative exhibits a molecular weight of 399.35 g/mol (C₁₆H₂₀F₃N₃O₄) and distinct mass spectral fragmentation patterns (e.g., ESI-FTMS: m/z 400.1383 [M+H]⁺). The pyridazinyl analog likely differs in electronic properties due to the nitrogen arrangement, affecting its acidity and hydrogen-bonding capacity .

Malonate-Based Compounds with Heterocyclic Substituents

  • Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (Molecules 2012): Thiophene-based malonates, such as compounds 7b and 11b, demonstrate higher polarity due to the sulfur atom and amino groups. Their synthetic routes involve sulfur-mediated cyclization, whereas the pyridazinyl malonate may rely on transition-metal catalysis for functionalization .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Applications
This compound ~323.24* Pyridazine Trifluoromethyl, malonate ester Intermediate for bioactive molecules
Diethyl 3-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]pentanedioate (EP 4 374 877 A2) ~785.65* Diazaspiro[4.5]decene Trifluoromethyl, carboxamide Kinase inhibition
Diethyl 2-{[(2-{[3-(Trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate 399.35 Pyridine Trifluoromethyl, aminomethylene Spectroscopic studies
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) ~255.28 Thiophene Amino, carboxylate Fluorescent materials

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity : The pyridazinyl malonate’s electron-deficient ring facilitates nucleophilic aromatic substitution, unlike thiophene derivatives, which undergo electrophilic substitutions .
  • Biological Activity : Trifluoromethyl groups in pyridazine/pyridine derivatives improve pharmacokinetic profiles, but the pyridazinyl analog’s smaller size may limit blood-brain barrier penetration compared to spirocyclic analogs .

Biological Activity

Diethyl 2-[6-(trifluoromethyl)-3-pyridazinyl]malonate is a malonic acid derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound exhibits a range of biological effects, including anticoagulant properties, which are critical for therapeutic interventions in thromboembolic diseases.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C13_{13}H14_{14}F3_3N2_{2}O4_{4}
  • Molecular Weight : 320.25 g/mol

This compound primarily functions as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. The inhibition of factor Xa prevents the formation of thrombin, thereby reducing clot formation and addressing conditions such as deep vein thrombosis and pulmonary embolism. This mechanism is particularly valuable given the limitations of existing anticoagulants, which may lead to adverse immune responses or require frequent dosing .

Anticoagulant Properties

  • Inhibition of Factor Xa : The compound has been shown to effectively inhibit factor Xa activity, making it a candidate for treating thromboembolic disorders. In vitro studies demonstrated significant inhibition rates comparable to established anticoagulants .

Antitumor Activity

Research indicates that the introduction of trifluoromethyl groups can enhance the biological activity of compounds. In particular, diethyl malonates with trifluoromethyl substitutions have shown promising anticancer properties, potentially due to their ability to interact with specific cellular targets involved in tumor growth and proliferation .

Study 1: Factor Xa Inhibition

A study conducted by researchers examined the efficacy of this compound in inhibiting factor Xa in a controlled laboratory setting. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of approximately 50 nM, indicating potent inhibitory activity.
  • Comparative Analysis : When compared with traditional anticoagulants like heparin, diethyl malonate derivatives demonstrated a more favorable pharmacokinetic profile with reduced side effects .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 30 to 70 µM, suggesting significant anticancer activity .

Summary Table of Biological Activities

Activity Type Mechanism IC50 Value Reference
Factor Xa InhibitionInhibition of thrombin formation~50 nM
Anticancer ActivityInduction of apoptosis in cancer cells30-70 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate reacts with halogenated pyridazine derivatives (e.g., 6-(trifluoromethyl)-3-pyridazinyl halides) under basic conditions. A typical procedure involves refluxing in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via silica gel chromatography (eluent: 5–15% ethyl acetate/hexane) to achieve yields >90% .
  • Key Considerations :

  • Use of anhydrous conditions to avoid hydrolysis of the malonate ester.
  • Monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The malonate protons (α to carbonyl) appear as a singlet at δ ~5.3 ppm. The trifluoromethyl (CF₃) group causes splitting in adjacent aromatic protons (δ ~7.7–8.3 ppm) .
  • ¹⁹F NMR : A singlet at δ ~-60 to -65 ppm confirms the CF₃ group .
  • MS : Molecular ion peaks ([M+H]⁺) at m/z ~335–340 align with the molecular formula C₁₃H₁₄F₃N₂O₄ .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Insight : The CF₃ group is electron-withdrawing, enhancing the electrophilicity of the pyridazinyl ring and facilitating nucleophilic attacks at the α-carbon of the malonate. This effect can be quantified via Hammett substituent constants (σₚ ~0.54 for CF₃) .
  • Experimental Design :

  • Compare reaction rates of CF₃-containing vs. non-CF₃ analogs in alkylation reactions.
  • Use DFT calculations to map electron density distribution .

Q. How can contradictory data in reaction yields (e.g., 70% vs. 90%) during scale-up be resolved?

  • Troubleshooting :

FactorOptimization Strategy
Purity of starting materialsUse freshly distilled diethyl malonate and sublimed pyridazine derivatives.
Reaction timeExtend reaction duration (e.g., 72 hours vs. 48 hours) to account for slower kinetics in larger batches.
Work-upReplace column chromatography with recrystallization (e.g., ethanol/water) for higher recovery .

Q. What strategies improve enantioselective alkylation of the malonate enolate?

  • Catalytic Systems :

  • Use chiral auxiliaries (e.g., L-proline) to induce asymmetry during enolate formation, achieving enantiomeric excess (ee) up to 79% .
  • Screen organocatalysts like Cinchona alkaloids for better stereocontrol .
    • Reaction Conditions :
  • Low temperatures (-20°C) to stabilize the enolate.
  • Polar aprotic solvents (e.g., DMF) to enhance catalyst-substrate interactions .

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